molecular formula C21H14F3N3O2 B2390824 N-(2-cyanophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946254-25-7

N-(2-cyanophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2390824
CAS RN: 946254-25-7
M. Wt: 397.357
InChI Key: XDAZQPFLZFNDOU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an amide group (a carbonyl group (C=O) bonded to a nitrogen atom). These functional groups could potentially give this compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyltrimethylsilane, while the amide group could be formed through a reaction with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the amide group would all contribute to the overall shape of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity (fat-solubility), which might affect its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Biological Activity

The compound is structurally related to several heterocyclic compounds synthesized for potential applications in pharmacology. For example, Ahmed (2007) explored the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives with antibiotic and antibacterial properties (Ahmed, 2007).

Antifolate Properties

Degraw et al. (1992) investigated compounds like 2-Carbomethoxy-4-(p-carbomethoxyphenyl)cyclohexanone, which shares structural similarities, for their antifolate properties, showing potential in cancer treatment (Degraw et al., 1992).

Microwave Irradiation in Synthesis

Abdalha et al. (2011) demonstrated the use of microwave irradiation in synthesizing carboxamide derivatives, highlighting a novel approach in the synthesis of such compounds (Abdalha et al., 2011).

Antimicrobial Evaluation

Talupur et al. (2021) conducted antimicrobial evaluation and docking studies on derivatives of thiophene-2-carboxamides, indicating potential antimicrobial applications (Talupur et al., 2021).

Electrophilic Amination

Armstrong et al. (2000) examined the electrophilic amination of carbanions using N-carboxamido oxaziridines, which can be related to the synthesis processes involving N-(2-cyanophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide (Armstrong et al., 2000).

CCK-A Antagonist Labeling

Saemian and Shirvani (2012) developed a method for 14C-labeling of a structurally similar compound, demonstrating its use in studying CCK-A antagonists (Saemian & Shirvani, 2012).

Fluorescence Properties

Ershov et al. (2015) explored the fluorescence properties of 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides, suggesting potential applications in fluorescence-based assays or sensors (Ershov et al., 2015).

Electrochemical Behaviour

Trazza et al. (1982) investigated the electrochemical behaviour of dihydropyridines in aprotic media, which could provide insights into the electrochemical applications of similar compounds (Trazza et al., 1982).

Mechanism of Action

Mode of Action

The presence of the trifluoromethyl group and the cyanophenyl group could suggest potential interactions with various biological targets .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to minimize any potential risks .

Future Directions

The future research directions for this compound could involve further studies to better understand its properties and potential applications. This might include testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

N-(2-cyanophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2/c22-21(23,24)16-7-3-5-14(11-16)13-27-10-4-8-17(20(27)29)19(28)26-18-9-2-1-6-15(18)12-25/h1-11H,13H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAZQPFLZFNDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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